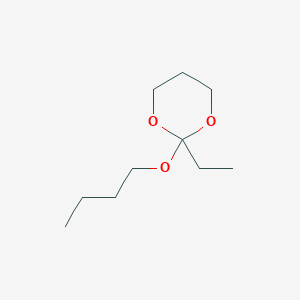![molecular formula C19H17NO4 B14196449 Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate CAS No. 922529-73-5](/img/structure/B14196449.png)
Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core substituted with cyano and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves esterification of the carboxylic acid groups using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes . The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Tetrazoles: Often used as carboxylic acid isosteres in medicinal chemistry.
Cyanoacetamides: Known for their diverse biological activities and synthetic utility.
Uniqueness: Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate is unique due to its combination of cyano and ester functional groups on a biphenyl core, providing a versatile platform for further functionalization and application in various fields .
Properties
CAS No. |
922529-73-5 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
diethyl 4-(4-cyanophenyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-18(21)15-9-10-16(17(11-15)19(22)24-4-2)14-7-5-13(12-20)6-8-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
ZDKVYNQPRCDPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
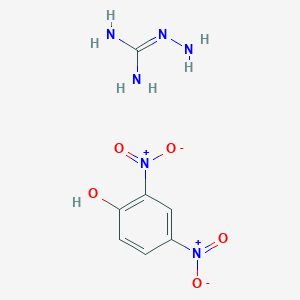
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
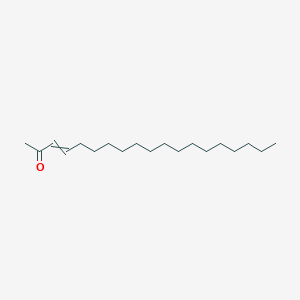
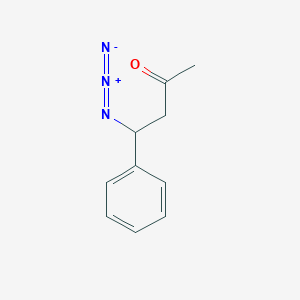
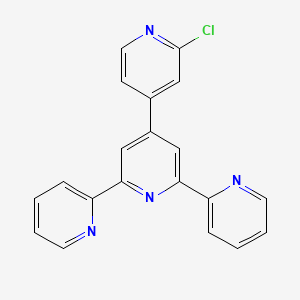

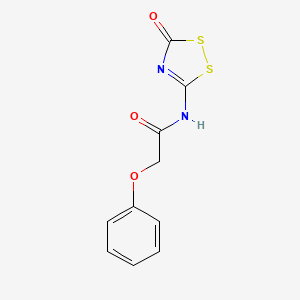
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)

![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

